Benzenesulfonic acid, alkyl derivs.

Description

Contextualization within Organosulfur Chemistry and Surfactant Science

Alkyl derivatives of benzenesulfonic acid are a cornerstone of organosulfur chemistry and are paramount in the field of surfactant science. wikipedia.org These anionic surfactants consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. wikipedia.org This dual nature allows them to reduce the surface tension of water, making them effective cleaning and emulsifying agents. ontosight.ai Their fundamental structure includes a benzene (B151609) ring attached to a sulfonic acid group, which is then modified with various alkyl chains. ontosight.ai

Evolution and Significance of Alkylbenzenesulfonates as a Class of Compounds

Alkylbenzenesulfonates have been one of the most widely used synthetic detergents since their introduction. wikipedia.org Their production has seen a significant increase from approximately one million tons in 1980 to around 3.5 million tons in 2016, making them the most produced anionic surfactant after soaps. wikipedia.org

Historical Development of Branched Alkylbenzenesulfonates (BAS)

Branched alkylbenzene sulfonates (BAS) were first introduced in the early 1930s, with their use growing substantially from the late 1940s. wikipedia.org The development of BAS was a significant milestone, offering a synthetic alternative to traditional soaps that demonstrated superior performance in hard water and better foaming capabilities. wikipedia.orgmpob.gov.my These early synthetic detergents were often referred to as "syndets." wikipedia.org The production of BAS involved the Friedel-Crafts alkylation of benzene with propylene (B89431) tetramer, resulting in a mixture of highly branched structures. wikipedia.org

Transition to Linear Alkylbenzenesulfonates (LAS) and Environmental Drivers

The widespread use of BAS led to significant environmental problems. The highly branched structure of BAS made them resistant to biodegradation, leading to the formation of large, stable foams in wastewater treatment facilities and natural bodies of water like lakes and rivers. wikipedia.orgmpob.gov.my This persistence in the environment and contamination of water sources prompted a shift away from BAS in the 1960s. wikipedia.org

Linear alkylbenzene sulfonates (LAS) were developed as a readily biodegradable alternative. wikipedia.orgscholarsresearchlibrary.comscholarsresearchlibrary.com The transition to LAS, which began in the early 1960s, was a direct response to the environmental concerns posed by BAS. wikipedia.orgwho.int LAS biodegrade much more rapidly, mitigating the issue of persistent foam and reducing their environmental impact. wikipedia.orgresearchgate.net While BAS is still used in some specific industrial and agrochemical applications where rapid biodegradability is less critical, LAS has largely replaced it in most detergent products. wikipedia.org

General Classification and Structural Diversity within Alkylbenzenesulfonic Acid Derivatives

Alkylbenzenesulfonic acid derivatives are broadly classified based on the structure of their alkyl chain, which can be either linear or branched. cleaninginstitute.org These compounds are typically mixtures of isomers and homologues with varying alkyl chain lengths. cleaninginstitute.org

Linear Alkylbenzenesulfonates (LAS)

The chemical structure of LAS features a linear alkyl chain attached to a sulfonated benzene ring. ontosight.ai The alkyl chain length typically ranges from 10 to 14 or even 16 carbon atoms. ontosight.aischolarsresearchlibrary.comindustrialchemicals.gov.au LAS is produced by the sulfonation of linear alkylbenzenes (LABs), which are commonly synthesized by alkylating benzene with long-chain monoalkenes. wikipedia.org The term "linear" refers to the starting alkene, as the final product contains several isomers due to the attachment of the phenyl group at different positions along the alkyl chain. wikipedia.org Commercial LAS is a complex mixture of these isomers and homologues. heraproject.com

Branched Alkylbenzenesulfonates (BAS)

BAS are characterized by a highly branched alkyl chain attached to the sulfonated benzene ring. mpob.gov.my These were originally produced using propylene tetramer, which is a mix of compounds formed from the oligomerization of propene, leading to a variety of highly branched structures. wikipedia.org The extensive branching of the alkyl chain is the primary reason for the slow biodegradation of BAS. mpob.gov.my

Alkyl Chain Length Variations (e.g., C10-C16, C10-C14, C16-C24)

The length of the alkyl chain is a critical determinant of the properties of benzenesulfonic acid, alkyl derivatives. Different chain lengths are tailored for specific applications.

C10-C16 Alkyl Derivatives : This range is one of the most common for surfactants used in detergents and cleaning products. europa.eu The C10-C16 alkyl group provides a balance between hydrophobicity (from the alkyl chain) and hydrophilicity (from the sulfonate group), which is essential for effective cleaning performance. These derivatives are found in a variety of household and industrial cleaners. europa.eu

C10-C14 Alkyl Derivatives : Often referred to as linear alkylbenzene sulfonates (LAS) when the alkyl chain is linear, these derivatives are workhorses of the detergent industry. cleaninginstitute.org They are key ingredients in laundry detergents, dishwashing liquids, and all-purpose cleaners due to their excellent surfactant properties. pcc.eu The sodium salts of C10-C14 alkyl derivatives are particularly common. wikipedia.org

C16-C24 Alkyl Derivatives : Derivatives with longer alkyl chains, such as the C16-C24 range, exhibit increased oil solubility (lipophilicity). This characteristic makes them suitable for applications as lubricants and lubricant additives. wikipedia.org The calcium salts of these long-chain derivatives are also utilized in such formulations. pcc.eu

Isomeric Forms and Positional Variations of the Alkyl Chain and Sulfonate Group

The specific arrangement of the alkyl chain and the sulfonate group on the benzene ring gives rise to various isomers, each with distinct properties.

Linear vs. Branched Alkyl Chains : Alkylbenzene sulfonates can be categorized into two main types based on the structure of the alkyl chain: linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS). europa.eu LAS, which features a straight alkyl chain, was developed to replace BAS in the 1960s due to environmental concerns. chemicalbook.com The linear structure of LAS makes it more readily biodegradable than the highly branched structure of BAS. chemicalbook.com While both have similar cleaning power, LAS performs better in hard water. wikipedia.org

Positional Isomers : Within LAS, the position where the benzene ring attaches to the linear alkyl chain can vary. The sulfonate group is typically found at the para-position on the benzene ring relative to the alkyl chain. cleaninginstitute.org The attachment point of the alkyl chain to the benzene ring can occur at any non-terminal carbon, leading to a mixture of isomers. cleaninginstitute.org For instance, with a dodecyl chain, numerous positional isomers are possible. The properties of the resulting surfactant, such as its cloud point, can be influenced by the distribution of these isomers. wikipedia.org

Salt Forms of Benzenesulfonic Acid, Alkyl Derivatives (e.g., Sodium, Calcium, Potassium, Ammonium (B1175870), Magnesium, Zinc Salts)

Benzenesulfonic acids are strong acids and are typically neutralized to form salts. The choice of the cation can significantly impact the final properties of the surfactant.

Sodium Salts : Sodium alkylbenzene sulfonates are the most widely produced and used anionic surfactants in detergents and cleaning products. pcc.euchemicalbook.com They are valued for their effectiveness and affordability.

Calcium Salts : Calcium salts of alkylbenzene sulfonic acids, particularly those with longer alkyl chains (C10-C16 and C16-C24), are used in the formulation of lubricants, greases, and metalworking fluids. pcc.euhabitablefuture.org

Potassium Salts : Potassium salts of C10-C16 alkylbenzene sulfonic acid are also utilized in cleaning products. ewg.org Like sodium salts, they function as effective surfactants. habitablefuture.org

Ammonium Salts : Ammonium salts of alkylbenzene sulfonates are employed in applications such as emulsifiers in resin and latex emulsions. europa.eu They can offer advantages over sodium salts in certain solvent-free processes. europa.eu

Magnesium Salts : Magnesium salts of linear alkylbenzene sulfonates have been studied for their contribution to mildness and performance in detergents. industrialchemicals.gov.au They are used in concentrated liquid detergents and can offer enhanced grease-cutting properties. industrialchemicals.gov.au

Zinc Salts : Zinc salts of benzenesulfonic acid, alkyl derivatives are also produced for various industrial applications. ewg.orgindustrialchemicals.gov.au

Properties

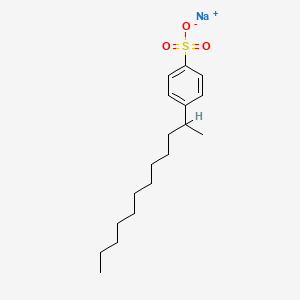

IUPAC Name |

sodium;4-dodecan-2-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRHULTYHYEOQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274022 | |

| Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylsulphonic acid appears as fine whitish needles. Solid form may severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHENYLSULPHONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

42615-29-2, 2211-99-6, 68628-60-4 | |

| Record name | PHENYLSULPHONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium (1-methylundecyl)benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylbenzyl sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042615292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-sec-dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM (1-METHYLUNDECYL)BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TZZ07610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Benzenesulfonic Acid, Alkyl Derivatives

Fundamental Principles of Alkylbenzenesulfonation

The industrial synthesis of alkylbenzenesulfonic acids is fundamentally a two-step process. The first step involves the attachment of an alkyl chain to a benzene (B151609) ring, a reaction known as alkylation. This is followed by the introduction of a sulfonic acid group (-SO3H) onto the benzene ring, a process called sulfonation. The resulting alkylbenzenesulfonic acid can then be neutralized with a base to form a salt, which is the active ingredient in many detergents. wikipedia.orgatamanchemicals.com

The properties of the final product are heavily influenced by the nature of the alkyl group. Linear alkyl chains lead to the production of linear alkylbenzene sulfonates (LAS), which are highly biodegradable and the most common type of synthetic detergent. wikipedia.orgscholarsresearchlibrary.com Branched alkyl chains, on the other hand, result in branched alkylbenzene sulfonates (BAS), which exhibit different physical properties and are less readily biodegradable. wikipedia.org

Production Routes for Linear Alkylbenzenesulfonic Acids

The production of linear alkylbenzenesulfonic acids (LABSA) is a high-volume industrial process that has been optimized over several decades. The primary route involves the alkylation of benzene with linear alkenes, followed by sulfonation of the resulting linear alkylbenzene (LAB).

Alkylation Processes: Friedel-Crafts Alkylation of Benzene with Alkenes

The most common method for synthesizing linear alkylbenzene is the Friedel-Crafts alkylation of benzene with long-chain monoalkenes (e.g., dodecene). wikipedia.org This reaction is typically catalyzed by a strong acid. Historically, aluminum trichloride (B1173362) (AlCl3) was a common catalyst, but due to its hazardous nature, it has been largely replaced by solid acid catalysts like zeolites or liquid acids such as hydrogen fluoride (B91410) (HF). scholarsresearchlibrary.comwikipedia.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the alkene, generating a carbocation. This carbocation then acts as an electrophile and attacks the electron-rich benzene ring, forming a new carbon-carbon bond and an arenium ion intermediate. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring and yields the linear alkylbenzene product. libretexts.org

It is important to note that the term "linear" in linear alkylbenzene refers to the starting alkene. The attachment of the phenyl group can occur at any secondary carbon atom along the alkyl chain, leading to a mixture of isomers. wikipedia.org

Sulfonation Reactions: Mechanisms and Reagents (e.g., Sulfur Trioxide)

The sulfonation of linear alkylbenzene is the next critical step in the production of LABSA. The most widely used sulfonating agent in modern industrial processes is sulfur trioxide (SO3), often used in a diluted form with air. wikipedia.orgatamanchemicals.com This reaction is highly exothermic and is typically carried out in falling film reactors to ensure efficient heat removal and control of the reaction temperature. acs.orgscite.ai

The mechanism of aromatic sulfonation with sulfur trioxide is complex. While the precise pathway for alkylbenzene sulfonation is still a subject of research, it is generally understood to involve the electrophilic attack of SO3 on the activated aromatic ring of the linear alkylbenzene. acs.orgscite.ai The resulting product is the corresponding alkylbenzenesulfonic acid.

After the initial reaction in the falling film reactor, the product mixture is often "aged" to allow for the completion of the reaction and to maximize the conversion of linear alkylbenzene to the sulfonic acid. acs.org

Neutralization and Salt Formation Processes

The final step in the production of the most common form of these surfactants is the neutralization of the alkylbenzenesulfonic acid. This is an acid-base reaction where the sulfonic acid is treated with a base to form the corresponding salt. wikipedia.org The most common base used for this purpose is sodium hydroxide (B78521) (NaOH), which yields sodium linear alkylbenzene sulfonate. wikipedia.orgchemistscorner.com

Other bases can also be used to produce different salts with varying properties. For example, neutralization with potassium hydroxide, ammonium (B1175870) hydroxide, or amines like triethanolamine (B1662121) can be performed to create salts for specific applications. atamanchemicals.comacademie-sciences.fr The neutralization process is typically carried out in a separate vessel after the sulfonation and aging steps. google.com

Synthesis of Branched Alkylbenzenesulfonic Acids and Derivatives

Branched alkylbenzene sulfonates (BAS) were the first synthetic detergents to be introduced. wikipedia.org Their synthesis also follows the general pathway of alkylation followed by sulfonation. The key difference lies in the starting alkylating agent. Instead of linear alkenes, branched alkenes are used. A common historical feedstock was "propylene tetramer," a mixture of branched C12 alkenes formed from the oligomerization of propene. wikipedia.org

The alkylation of benzene with these branched alkenes, typically using a Friedel-Crafts catalyst, results in a highly branched alkylbenzene. Subsequent sulfonation yields the branched alkylbenzenesulfonic acid. While BAS exhibit good cleaning properties, their highly branched structure makes them significantly less biodegradable than their linear counterparts, which led to their phasing out from most consumer laundry detergents in the 1960s. wikipedia.org However, they still find use in certain industrial and agricultural applications where rapid biodegradability is less critical. wikipedia.org

Advanced Synthetic Strategies and Catalytic Approaches

Research continues to focus on developing more efficient and environmentally friendly methods for the synthesis of alkylbenzenesulfonic acids. A major area of advancement has been in the development of improved catalysts for the Friedel-Crafts alkylation step. The move from traditional catalysts like aluminum trichloride and hydrogen fluoride to solid acid catalysts, such as zeolites, represents a significant improvement in terms of safety and environmental impact. scholarsresearchlibrary.comwikipedia.org

In the sulfonation process, advancements have focused on reactor design and process control to manage the highly exothermic reaction and improve product quality. The use of falling film reactors is a key innovation that allows for better temperature control and a more consistent product. scite.ai

Furthermore, alternative synthetic routes and modifications to the final product are being explored. For instance, the synthesis of specific isomers of alkylbenzene sulfonates can lead to products with tailored properties, such as improved solubility or different foaming characteristics. wikipedia.org Additionally, research into "green" promoters and alternative reaction media aims to further reduce the environmental footprint of the production process. ijnc.ir

Green Chemistry Considerations in Alkylbenzenesulfonic Acid Synthesis

The synthesis of alkylbenzenesulfonic acids has evolved significantly, driven by a growing emphasis on green chemistry principles aimed at enhancing safety and minimizing environmental impact. A primary achievement in this area was the transition from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.org This shift was a direct response to environmental concerns, as the highly branched structure of BAS hindered biodegradation, leading to persistent foam in waterways. wikipedia.org In contrast, LAS, with its straight alkyl chain, is readily biodegradable, making it a more environmentally friendly alternative. wikipedia.orgmasda.com.sg

Another key green advancement lies in the catalysis of the initial alkylation step, where benzene is reacted with linear olefins to produce linear alkylbenzene (LAB). Traditional processes utilized hazardous and corrosive liquid acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). nih.govscholarsresearchlibrary.comecoinvent.org The development and adoption of solid acid catalysts, such as those used in the Detal process, have provided a safer, non-corrosive, and more environmentally benign alternative, mitigating the risks associated with handling and transporting hazardous materials. nih.govscholarsresearchlibrary.com

The choice of sulfonating agent also carries significant green chemistry implications. Sulfur trioxide (SO₃) is now the preferred agent over alternatives like oleum (B3057394) or sulfuric acid because it is highly reactive and generates fewer byproducts, leading to a cleaner reaction. google.com Research continues to explore even more sustainable sulfonation methods, including the use of gaseous SO₃ and gas-liquid interfacial plasma technology, to further improve the process's environmental profile. researchgate.net Additionally, studies have investigated the use of "green promoters," such as ethanol, in the synthesis of related sulfonate nanoparticles. ijnc.ir

The principles of green chemistry applied to alkylbenzenesulfonic acid synthesis focus on several key areas:

Safer Catalysts: Replacing hazardous liquid acids with solid, non-corrosive catalysts. nih.govscholarsresearchlibrary.com

Product Biodegradability: Designing molecules like LAS for rapid environmental degradation. wikipedia.org

Atom Economy: Using efficient reagents like SO₃ to minimize waste and byproducts. google.com

Process Innovation: Exploring novel technologies like plasma sulfonation to reduce environmental impact. researchgate.net

Yield Optimization and Purity Challenges in Alkylbenzenesulfonate Synthesis

Achieving high yield and purity is critical in the commercial production of alkylbenzenesulfonates. The sulfonation of linear alkylbenzene (LAB) is a fast, exothermic reaction that presents several challenges related to process control and product quality. researchgate.net

Yield Optimization: Optimizing the yield involves careful management of reaction conditions and reactor design. Falling-film reactors are commonly used for sulfonation, and their efficiency can be fine-tuned by adjusting parameters such as the number and diameter of the reactor tubes. researchgate.net Studies have shown that increasing the flow rate of LAB can enhance the mass transfer coefficient, contributing to a better yield. researchgate.net

Key strategies for yield optimization include:

Molar Ratio Control: Employing a molar ratio of the sulfonating agent (SO₃) to LAB slightly greater than 1:1, specifically above 1.04:1, helps to maximize the conversion of the starting material. google.com

Reactor and Process Modeling: The use of mathematical models to simulate industrial reactors allows for the optimization of design and operating conditions, such as feedstock composition and flow rates, to maximize the output of alkylbenzene sulfonic acid (ABSA). researchgate.netresearchgate.net

Purity Challenges and Solutions: The primary purity challenges in alkylbenzenesulfonate synthesis are the presence of unreacted raw materials, the formation of undesirable byproducts, and product color. The quality of the initial LAB is paramount; factors like the bromine index and the degree of linearity can significantly affect the quality of the final sulfonated product. nih.gov

Common impurities and the methods to address them are detailed below:

| Impurity/Challenge | Description | Mitigation Strategy |

| Unreacted Linear Alkylbenzene (LAB) | Residual, unsulfonated LAB that remains in the final product, reducing the active matter content. | Increase the molar ratio of SO₃ to LAB to >1.04:1 and implement a post-reaction aging step to drive the reaction to completion. google.com |

| Sulfonic Acid Anhydrides | Undesirable byproducts formed during the sulfonation process. | The addition of a specific amount of water (typically 0.5-1.0% by weight) after sulfonation to hydrolyze and break up the anhydrides. google.com |

| Color Bodies | The sulfonic acid product is often dark-colored, which is commercially undesirable. | A bleaching step, commonly involving treatment with an oxidizing agent like hydrogen peroxide, is used to reduce color. google.com |

| Isomeric Byproducts | The position of the phenyl group on the alkyl chain affects the properties of the surfactant. The 2-phenyl isomer content is a key quality parameter. albright.com.au | Controlled during the initial LAB synthesis. The Detal process, for example, produces LAB with a lower amount of byproducts like tetralin compared to the HF process. nih.gov |

| Over-sulfonation & Coking | The high viscosity of the reaction medium and the exothermic nature of the reaction can lead to localized hot spots, resulting in charring (coking) and the formation of polysulfonated products. researchgate.net | Optimized design of falling-film reactors and control of reaction temperature to ensure efficient heat removal. researchgate.netresearchgate.net |

The table below summarizes key research findings related to optimizing yield and purity in the synthesis of alkylbenzenesulfonic acid derivatives.

Table of Research Findings on Synthesis Optimization

| Parameter Studied | Finding | Reference |

|---|---|---|

| Sulfonating Agent Ratio | A molar ratio of SO₃ to LAB greater than 1.04:1, combined with an aging step, produces sulfonic acid that is essentially free of unreacted LAB. | google.com |

| Reactor Design | An optimal sulfonation reactor design was determined to have 40 tubes with a diameter of 43 mm. | researchgate.net |

| Aging Process Kinetics | Process modifications based on kinetic studies of the aging step led to conversion increases of 0.5-1%. | acs.org |

| Raw Material Quality | The Detal process for LAB production yields a higher quality product with greater linearity and fewer byproducts (e.g., tetralin) compared to the HF process, resulting in a better final sulfonate color. | nih.gov |

| Byproduct Formation | The accumulation of highly viscous components in the sulfonation reactor can reduce the time between necessary reactor cleanings. | researchgate.net |

Structure Activity Relationship Sar Studies of Benzenesulfonic Acid, Alkyl Derivatives

Influence of Alkyl Chain Architecture (Linear vs. Branched) on Environmental and Functional Properties

The transition from branched-chain alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in the mid-20th century represents a landmark case in environmentally conscious chemical design. wikipedia.orgcler.com While both BAS and LAS exhibit comparable cleaning performance, their environmental profiles differ significantly. wikipedia.orgcler.com

Environmental Properties: The primary driver for the shift to LAS was its enhanced biodegradability. cler.comslideshare.net The linear structure of the alkyl chain in LAS makes it more susceptible to microbial degradation compared to the highly branched structure of BAS. wikipedia.orgcler.com This resistance to biodegradation in BAS led to persistent foam in waterways and wastewater treatment facilities. cler.com In contrast, LAS biodegrades rapidly and completely under aerobic conditions, with a half-life of approximately one to three weeks. wikipedia.orgnih.gov

Functional Properties: In terms of functionality, LAS generally demonstrates equal or superior cleaning power and foaming properties compared to BAS under most washing conditions. cler.com LAS is also less affected by water hardness, contributing to its slightly better performance in typical usage scenarios. wikipedia.org The manufacturing process for LAS can also utilize similar equipment and operating conditions as those for BAS, facilitating a smoother transition for producers. cler.com

| Property | Linear Alkylbenzene Sulfonates (LAS) | Branched Alkylbenzene Sulfonates (BAS) |

| Biodegradability | Readily biodegradable cler.comewg.org | Resistant to biodegradation cler.com |

| Environmental Impact | Lower environmental persistence cler.com | Caused foaming in surface and groundwater cler.com |

| Cleaning Performance | Equal or superior to BAS cler.com | Good cleaning power wikipedia.org |

| Hard Water Tolerance | Less affected by hard water wikipedia.org | More affected by hard water |

Impact of Alkyl Chain Length on Chemical Behavior and Reactivity

The length of the alkyl chain in benzenesulfonic acid derivatives is a critical determinant of their physicochemical properties and reactivity. ontosight.aipatsnap.com This is particularly evident in their surfactant properties, such as the critical micelle concentration (CMC), and their interaction with environmental matrices.

Chemical Behavior: The CMC, the concentration at which surfactant molecules begin to form micelles, is inversely related to the length of the alkyl chain. Longer alkyl chains lead to a lower CMC, meaning fewer molecules are needed to achieve surface tension reduction and cleaning action. industrialchemicals.gov.auresearchgate.net For instance, the CMC decreases from 6.9 mM for C10 LAS to 0.44 mM for C13 LAS. researchgate.net This trend is a result of the increased hydrophobicity of the longer alkyl chain, which drives the molecules to aggregate. nih.gov The solubility of these compounds also decreases as the alkyl chain length increases. industrialchemicals.gov.auncert.nic.in

Reactivity and Environmental Fate: The length of the alkyl chain also influences the environmental behavior of these compounds. Sorption to sludge and sediment, a key process in their environmental partitioning, increases with increasing alkyl chain length. nih.gov This is attributed to stronger hydrophobic interactions between the longer alkyl chains and organic matter in the sludge. nih.gov The bioaccumulation potential, as indicated by the Bioconcentration Factor (BCF), also increases with the length of the alkyl chain. industrialchemicals.gov.au

| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Sorption to Sludge |

| Shorter (e.g., C10) | Higher industrialchemicals.gov.auresearchgate.net | Lower nih.gov |

| Longer (e.g., C13, C14) | Lower industrialchemicals.gov.auresearchgate.net | Higher nih.gov |

Positional Isomerism of the Alkyl Chain and its Effects on Performance and Fate

Positional isomerism in alkylbenzenesulfonates refers to the different attachment points of the benzene (B151609) ring to the linear alkyl chain. solubilityofthings.com This structural nuance has a discernible impact on both the performance and the environmental fate of the surfactant. Commercial LAS is typically a mixture of these positional isomers. industrialchemicals.gov.auacs.org

Performance: The position of the phenyl group along the alkyl chain affects the physical properties of the surfactant. For example, the Krafft point, which is the temperature at which the solubility of a surfactant becomes equal to its CMC, is influenced by isomer distribution. wikipedia.org A "high 2-phenyl" product, where the benzene ring is predominantly attached to the second carbon of the alkyl chain, has a lower Krafft point (below 0 °C) compared to a "low 2-phenyl" product, which has a cloud point of around 15 °C. wikipedia.org This property can be manipulated by manufacturers to create either clear or cloudy detergent formulations. wikipedia.org

Environmental Fate: The position of the phenyl group also influences the biodegradability and bioaccumulation of LAS. Isomers with the phenyl group located more towards the center of the alkyl chain tend to have lower bioaccumulation potential. industrialchemicals.gov.au Specifically, the BCF decreases as the sulfophenyl group moves to more internal positions on the alkyl chain. industrialchemicals.gov.au While the distribution of positional isomers does not appear to significantly alter the primary biodegradation pattern, it does affect the rate of degradation of the intermediate sulfophenyl carboxylic acids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Alkylbenzenesulfonate Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. nih.gov In the context of alkylbenzenesulfonates, QSAR has been instrumental in understanding and predicting their environmental persistence and biological activity.

Development of Predictive Models for Environmental Persistence

QSAR models have been developed to predict the environmental fate of alkylbenzenesulfonates, including their biodegradability and sorption behavior. These models often use molecular descriptors that quantify aspects of the molecular structure, such as hydrophobicity (log P), to correlate with environmental endpoints. researchgate.net For example, the sorption of LAS homologues onto sludge has been successfully modeled, with the critical micelle concentration serving as a good indicator of the surfactant's hydrophobicity. nih.gov

QSAR in Biological Activity Prediction (e.g., antimicrobial activity)

QSAR models are also employed to predict the biological activity of surfactants, including their antimicrobial properties. japsonline.comnih.gov For instance, QSAR studies have been used to develop predictive models for the antifungal activity of certain surfactants against pathogens like Candida albicans. japsonline.com These models can help in the design of new surfactants with desired antimicrobial efficacy by identifying the key structural features that contribute to this activity. japsonline.comnih.gov

Stereochemical Considerations in Alkyl Chain Configuration and its Impact on Activity

While the primary focus of SAR studies on alkylbenzenesulfonates has been on the length and branching of the alkyl chain, stereochemical aspects can also play a role in their biological activity. The presence of chiral centers in the alkyl chain can lead to different stereoisomers, which may exhibit distinct interactions with biological systems. Although less extensively studied for alkylbenzenesulfonates compared to other classes of compounds, the principles of stereochemistry suggest that different enantiomers or diastereomers could have varying rates of biodegradation or different toxicological profiles due to specific interactions with enzymes and receptors.

Environmental Fate and Transformation of Benzenesulfonic Acid, Alkyl Derivatives

Biodegradation Pathways and Mechanisms

The environmental breakdown of benzenesulfonic acid, alkyl derivatives, commonly known as linear alkylbenzene sulfonates (LAS), is predominantly a biological process. The structure of these compounds, featuring a sulfonated aromatic ring attached to a linear alkyl chain, allows for their degradation by various microorganisms.

Aerobic Biodegradation Kinetics and Identified Metabolites

Under aerobic conditions, LAS undergoes rapid and extensive biodegradation. wikipedia.org The process is initiated by the microbial oxidation of the terminal carbon of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain through β-oxidation. This initial breakdown leads to the formation of sulfophenylcarboxylic acids (SPCs) as primary metabolites. nih.govresearchgate.netindustrialchemicals.gov.au These intermediates are then further degraded, involving the cleavage of the benzene (B151609) ring and subsequent desulfonation, ultimately leading to mineralization into carbon dioxide, water, and sulfate. industrialchemicals.gov.auresearchgate.netnih.gov

The kinetics of aerobic LAS biodegradation can be influenced by several factors. Studies have shown that the degradation rate can be modeled using a second-degree polynomial. nih.gov The half-life for the mineralization of the benzene ring of various LAS homologs in soil has been reported to be in the range of 18 to 26 days. nih.gov The process is generally efficient, with removal rates often exceeding 98% in aerobic environments like wastewater treatment plants. nih.gov

Table 1: Aerobic Biodegradation of LAS Homologues

| Homologue | Biodegradation Rate | Key Metabolites | Environment |

|---|---|---|---|

| C12-LAS | >99% degradation | Sulfophenylcarboxylic acids (SPCs) | Seawater nih.gov |

| C11-LAS | >99% degradation | Sulfophenylcarboxylic acids (SPCs) | Seawater nih.gov |

| C10-C14 LAS | Half-life of 18-26 days for benzene ring mineralization | Not specified | Sludge-amended agricultural soils nih.gov |

The primary metabolites identified during aerobic LAS degradation are various isomers of sulfophenylcarboxylic acids. nih.gov The specific SPCs formed depend on the initial LAS homologue and the position of the phenyl group on the alkyl chain. For instance, the detection of C13-SPC confirms the occurrence of ω-oxidation on C13-LAS. nih.gov The complete disappearance of these SPCs indicates the total mineralization of the parent LAS compound. nih.govnih.gov

Anaerobic Degradation Characteristics and Persistence in Oxygen-Depleted Environments

Historically, LAS was considered resistant to biodegradation under anaerobic conditions. nih.govoup.com In oxygen-depleted environments such as sewage sludge and anoxic sediments, the concentration of LAS can sometimes increase as other organic matter is degraded. nih.govoup.com However, more recent research has demonstrated that LAS can be biotransformed in the absence of oxygen, albeit at a much slower rate than in aerobic environments. researchgate.netacs.orgacs.org

The proposed anaerobic degradation pathway involves an initial activation of the alkyl chain, not by oxygenation, but through a process like fumarate (B1241708) addition. acs.orgresearchgate.net This is then followed by β-oxidation to shorten the alkyl chain, leading to the formation of sulfophenylcarboxylic acids, similar to the aerobic pathway. acs.orgacs.org Studies have reported LAS degradation of up to 79% in 165 days in anoxic marine sediments. acs.org In some anaerobic reactor systems, LAS biotransformation has been observed, with one study noting 20% biotransformation in a continuously stirred tank reactor and 37% biodegradation under thermophilic conditions in an upflow anaerobic sludge blanket (UASB) reactor. nih.gov Benzaldehyde has been identified as a potential intermediate in the anaerobic transformation of LAS in a UASB reactor. nih.govoup.com

Factors Influencing Biodegradation Rates

Several factors can influence the rate and extent of LAS biodegradation:

Alkyl Chain Length and Branching: The length of the linear alkyl chain has been found to have a minimal effect on the ultimate biodegradability of LAS under aerobic conditions. nih.govnih.gov However, the rate of degradation can be influenced by the chain length, with some studies suggesting faster rates for longer alkyl chains. researchgate.net Branched alkylbenzene sulfonates (BAS), the predecessors to LAS, are significantly more resistant to biodegradation due to their branched structure, which hinders microbial attack. wikipedia.org

pH: The pH of the environment can affect microbial activity and thus the rate of LAS degradation. Optimal degradation by Pseudomonas aeruginosa has been observed at pH 7 and 9.

Microbial Acclimation: The presence of a microbial population already adapted to LAS can significantly enhance the degradation rate. nih.govnih.gov Inoculating an environment with such an adapted consortium can lead to faster and more complete removal of the compound.

Temperature: Temperature plays a crucial role, with lower temperatures generally inhibiting the biodegradation process. nih.gov This contributes to a seasonal component in the natural degradation of LAS in environments like seawater. nih.gov

Presence of Co-substrates: The availability of other easily degradable carbon sources can impact LAS biodegradation. In some anaerobic systems, the absence of a co-substrate like sucrose (B13894) has been shown to hinder the degradation of surfactants. tandfonline.com Conversely, the presence of co-substrates like glucose has been shown to enhance LAS degradation by co-metabolism in certain bacterial strains. researchgate.net

Bioavailability: The sorption of LAS to solids, such as sewage sludge, can reduce its bioavailability and thus slow down its degradation rate. nih.govoup.com The degradation in such cases may depend on the rate of desorption. oup.com

Table 2: Factors Affecting LAS Biodegradation

| Factor | Influence on Biodegradation Rate |

|---|---|

| Alkyl Chain Length | Minor effect on ultimate aerobic degradation. nih.govnih.gov |

| Branching | Highly branched structures significantly reduce biodegradability. wikipedia.org |

| pH | Optimal degradation observed at neutral to slightly alkaline pH. |

| Microbial Acclimation | Acclimated microbial populations enhance degradation rates. nih.govnih.gov |

| Temperature | Lower temperatures inhibit biodegradation. nih.gov |

| Co-substrates | Presence can enhance anaerobic degradation. tandfonline.comresearchgate.net |

| Bioavailability | Sorption to solids can decrease bioavailability and slow degradation. nih.govoup.com |

Abiotic Transformation Processes

While biodegradation is the primary route for the environmental removal of LAS, abiotic processes can also contribute to its transformation, although generally to a lesser extent. cleaninginstitute.org

Photodegradation Mechanisms and Kinetics

Direct photolysis of LAS is considered a negligible removal pathway. nih.gov However, indirect photodegradation can occur, particularly in the presence of photosensitizers or photocatalysts. For instance, the presence of natural biofilms containing algae can enhance the degradation of LAS under illumination. nih.gov This is attributed to the production of reactive oxygen species during photosynthesis, which can then decompose the LAS molecules. nih.gov Studies have shown that in the presence of both light and active biofilms, up to 75% of LAS can be removed in 36 hours. nih.gov

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has also been investigated. Under UV irradiation, TiO₂ nanoparticles can effectively degrade LAS, with one study reporting 86% removal in about an hour. researchgate.net Doping TiO₂ with metals like chromium and copper has been shown to enhance its photocatalytic activity under visible light, achieving up to 60% LAS degradation in 60 minutes in laundry wastewater. researchgate.net

Hydrolysis and Other Chemical Degradation Routes in Aqueous Systems

Hydrolysis is not considered a significant environmental transformation mechanism for LAS. cleaninginstitute.org The sulfonate group is stable to hydrolysis under typical environmental pH conditions. During the industrial synthesis of LAS, hydrolysis of by-products like anhydrides can occur during the aging and neutralization steps. researchgate.net However, this is a manufacturing process consideration and not a significant environmental fate pathway.

Other chemical degradation routes in aqueous systems are also considered minor compared to biodegradation. cleaninginstitute.org

Environmental Distribution and Partitioning Behavior

Benzenesulfonic acid, alkyl derivatives, primarily in the form of linear alkylbenzene sulfonates (LAS), are subject to various environmental processes that dictate their distribution and persistence. Following their widespread use in detergents and cleaning products, they primarily enter the environment through wastewater treatment plant effluents and the application of sewage sludge to agricultural lands. canada.caunlv.edu

Sorption to Sediments and Soil Organic Matter

The partitioning of benzenesulfonic acid, alkyl derivatives between water and solid phases is a critical factor in their environmental distribution. Sorption, the process of adhering to sediment and soil particles, is significantly influenced by the chemical structure of the LAS molecule and the characteristics of the solid matrix.

Research indicates that both hydrophobic and electrostatic interactions govern the sorption of LAS to sediment surfaces. acs.org The organic carbon content (foc) of sediments is a primary factor influencing the distribution ratio (D), with higher organic carbon leading to greater sorption. acs.org The clay content of sediments also plays a role in LAS sorption. researchgate.net

The length of the alkyl chain and the position of the phenyl group on the chain affect the degree of sorption. Longer alkyl chains result in increased sorption. cleaninginstitute.org For instance, LAS homologs with longer alkyl chains are found to be enriched in wastewater sludges. cleaninginstitute.org The position of the sulfophenyl group also matters, with external isomers showing approximately double the adsorption coefficients of internal isomers. cleaninginstitute.org

The partitioning coefficient (Kp) for LAS, which quantifies the distribution between solid and liquid phases, can range widely from 3 to 26,000 L/kg, depending on the specific LAS isomer and the type of soil, sediment, or sludge. cleaninginstitute.org For example, a measured sludge partitioning constant (Kp) for C12 LAS was reported as 3,210 L/kg.

Sorption Parameters of Alkyl Benzenesulfonic Acids

| Parameter | Value/Range | Influencing Factors | Source |

|---|---|---|---|

| Partition Coefficient (Kp) | 3 - 26,000 L/kg | Soil/sediment/sludge type, LAS isomer | cleaninginstitute.org |

| Sludge Partitioning Constant (Kp) for C12 LAS | 3,210 L/kg | - | |

| Organic Carbon-Water Partition Coefficient (Koc) for C11.6 LAS | 2500 l/kg | - | scholarsresearchlibrary.com |

Volatilization Potential from Environmental Compartments

Benzenesulfonic acid, alkyl derivatives are salts of sulfonic acid and are highly water-soluble. cleaninginstitute.orgscholarsresearchlibrary.com Due to their ionic nature and low vapor pressure, they are not expected to volatilize significantly from water or moist soil. usgs.gov This means that the transfer of these compounds from aquatic or terrestrial environments to the atmosphere is not a significant environmental fate pathway. cleaninginstitute.org

Mobility in Aquatic and Terrestrial Systems

The mobility of benzenesulfonic acid, alkyl derivatives in the environment is largely governed by their sorption behavior and biodegradability. In aquatic systems, their strong tendency to sorb to suspended solids and sediments limits their transport in the dissolved phase. acs.org However, the movement of contaminated sediment particles can contribute to their distribution.

In terrestrial systems, particularly in soils amended with sewage sludge, the mobility of LAS is also restricted by sorption to soil organic matter and clays. mdpi.comnih.gov While they are applied to land, their movement through the soil profile and into groundwater is generally limited due to these sorption processes. mdpi.com Studies have shown that in agricultural soils amended with sludge, LAS concentrations decrease rapidly, indicating that in-situ degradation further curtails their mobility. For example, a field study observed that an initial soil LAS concentration of 27 mg/kg dw decreased to 1.4 mg/kg dw within 30 days.

Bioaccumulation and Biotransformation in Environmental Organisms

The potential for benzenesulfonic acid, alkyl derivatives to accumulate in living organisms and undergo metabolic changes is a key aspect of their environmental risk assessment.

Bioconcentration Potential in Aquatic Food Chains

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. For benzenesulfonic acid, alkyl derivatives, the potential for bioconcentration is generally considered to be low to moderate. santos.comsantos.com

The bioconcentration factor (BCF) is a measure of this potential. Measured BCF values for LAS in various aquatic organisms are relatively low. For example, a bioconcentration study using C12 LAS in an experimental stream found BCF values in the range of 9–119 L/kg in fish, mollusc, and invertebrate species over 32 days. The toxicity of LAS to aquatic organisms tends to increase with the length of the alkyl chain.

While some studies suggest that surfactants like LAS can enhance the bioaccumulation of other co-exposed dietary contaminants in fish, the direct bioaccumulation of LAS itself is not considered a significant concern due to its rapid metabolism in organisms. researchgate.net

Bioconcentration Factors (BCF) for Linear Alkylbenzene Sulfonates (LAS)

| Organism | LAS Homolog | Exposure Duration (days) | BCF (L/kg) | Source |

|---|---|---|---|---|

| Fish, Mollusc, Invertebrate Species | C12 LAS | 32 | 9-119 | |

| Daphnia magna | C12 | 3 | ? | who.int |

| Daphnia magna | C13 | 3 | ? | who.int |

| Cyprinus carpio | C12 | 1 | 61.1 | who.int |

Metabolic Processes in Organisms (e.g., Cytochrome P450)

Once absorbed by organisms, such as fish, benzenesulfonic acid, alkyl derivatives undergo biotransformation, primarily in the liver. nih.gov This metabolic process converts the original compound into more water-soluble (hydrophilic) substances, which facilitates their excretion from the body. nih.gov

The cytochrome P450 (CYP) enzyme system, a major player in the phase I metabolism of foreign compounds (xenobiotics), is involved in the breakdown of LAS. mdpi.commdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation, which is the initial step in the degradation of the alkyl chain of LAS. mdpi.com This oxidative degradation is a key process in the detoxification and elimination of these compounds from the organism. mdpi.com Studies have shown that exposure to LAS can induce changes in the activity of metabolic enzymes in fish. nih.gov The breakdown of the benzene ring structure also occurs, although the exact enzymatic pathways in organisms are complex. nih.gov

Analytical Methodologies for Characterization and Quantification of Benzenesulfonic Acid, Alkyl Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures of benzenesulfonic acid, alkyl derivatives. The choice of chromatographic method and detector is contingent on the specific analytical goal, whether it is routine quantification or the separation of structurally similar isomers.

Gas Chromatography (GC) with Esterification and Mass Spectrometry Detection

Gas chromatography is a high-resolution separation technique, but its application to anionic surfactants like alkylbenzenesulfonic acids requires a derivatization step to increase their volatility. unlv.edu These compounds are typically converted into more volatile esters prior to analysis. unlv.edutubitak.gov.tr

The most common derivatization method is esterification, often methyl esterification, which converts the non-volatile sulfonic acid group into a corresponding methyl ester. nih.govnih.gov Following this conversion, the sample is introduced into the GC system. The separation occurs in a capillary column, and the eluting compounds are detected by a mass spectrometer (MS). The MS detector not only quantifies the analytes but also provides structural information based on their mass-to-charge ratio and fragmentation patterns, which is essential for identifying specific isomers. nih.gov

A key application of this method is the detailed analysis of linear alkylbenzene sulfonates (LAS). Research has demonstrated the successful identification and analysis of 20 different LAS isomers from four homologous series (C₁₀ to C₁₃) as their methyl derivatives using GC-MS. nih.gov The electron impact mass spectrometry (EI-MS) technique allows for the proposal of fragmentation mechanisms, yielding diagnostic ions that help in the differentiation of individual isomers present in environmental samples like wastewater. nih.gov

Table 1: Application of GC-MS for Linear Alkylbenzene Sulfonate (LAS) Analysis

| Homologue Group | Number of Isomers Identified | Analytical Approach |

| C₁₀-LAS | Multiple positional isomers | Methyl Esterification followed by GC-MS |

| C₁₁-LAS | Multiple positional isomers | Methyl Esterification followed by GC-MS |

| C₁₂-LAS | Multiple positional isomers | Methyl Esterification followed by GC-MS |

| C₁₃-LAS | Multiple positional isomers | Methyl Esterification followed by GC-MS |

This interactive table summarizes the capability of GC-MS in analyzing different homologous groups of LAS after esterification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence, Anion Exchange)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkylbenzenesulfonic acids, often preferred over GC because it can analyze these compounds directly without the need for a derivatization step. tubitak.gov.tr The separation is typically achieved on a reversed-phase column, and various detection modes can be employed depending on the required sensitivity and selectivity.

UV Detection : HPLC coupled with an ultraviolet (UV) detector is a common method for the routine analysis of LAS. A method has been established for the separation and determination of individual C₁₀ to C₁₃ LAS homologues. nih.gov This approach often utilizes a C18 stationary phase and a mobile phase consisting of a methanol/water or acetonitrile (B52724)/water mixture with a salt like ammonium (B1175870) acetate (B1210297) to facilitate separation. nih.gov Detection is typically performed at a wavelength where the benzene (B151609) ring shows strong absorbance, such as 280 nm. researchgate.net

Fluorescence Detection : For higher sensitivity, fluorescence detection can be used. While the native fluorescence of alkylbenzenesulfonates can be utilized, the method's sensitivity can be significantly enhanced through derivatization with a fluorescent tag. This detector is particularly useful for trace-level analysis in environmental samples. unlv.eduresearchgate.net

Anion Exchange Chromatography : This mode is particularly effective for separating anionic compounds. A method using a Thermo Hypersil Sax anion exchange column has been developed for the separation of both linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS). researchgate.net Isocratic elution with a mobile phase of acetonitrile and water containing sodium perchlorate (B79767) allows for their distinct separation. researchgate.net Additionally, mixed-mode chromatography, which combines reversed-phase and anion-exchange mechanisms, provides a robust approach for retaining and separating hydrophilic and acidic compounds like benzenesulfonic acid and p-toluenesulfonic acid. helixchrom.comhelixchrom.com

Table 2: HPLC Methods for Alkylbenzenesulfonic Acid Analysis

| HPLC Mode | Detector | Column Type | Typical Mobile Phase | Application Notes |

| Reversed-Phase | UV | C18 (ODS) | Acetonitrile/Water or Methanol/Water with salt (e.g., NH₄ClO₄, Ammonium Acetate) | Routine quantification of LAS homologues. tubitak.gov.trnih.gov |

| Reversed-Phase | Fluorescence | C18 (ODS) | Acetonitrile/Water | High-sensitivity analysis, may require derivatization. unlv.eduresearchgate.net |

| Anion Exchange | UV | Anion Exchange (e.g., Thermo Hypersil Sax) | Acetonitrile/Water with NaClO₄ | Separation of linear (LAS) and branched (BAS) isomers. researchgate.net |

| Mixed-Mode | UV, MS, ELSD | Reversed-Phase & Anion Exchange (e.g., Amaze TR) | Acetonitrile with Ammonium Formate (AmFm) buffer | Robust separation of hydrophilic sulfonic acids. helixchrom.comhelixchrom.com |

This interactive table compares different HPLC methodologies for the analysis of alkylbenzenesulfonic acids.

Ion Chromatography for Sulfonate Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. A fast IC method with suppressed conductivity detection has been developed for the simultaneous determination of a wide range of sulfonates, including dodecylbenzene- and p-toluene-benzenesulfonic acids. nih.gov

This technique uses a gradient elution with a mobile phase consisting of sodium hydroxide (B78521), methanol, and acetonitrile to achieve separation of up to 15 different sulfonate analytes. nih.gov The method is highly sensitive, with detection limits in the range of 0.06 to 0.16 µM. nih.gov A significant advantage of IC is its ability to handle complex matrices, such as seawater, by incorporating a solid-phase extraction (SPE) step to enrich the analytes and remove interfering anions like chloride, nitrate, and sulfate. nih.gov

Spectroscopic Methods for Structural Elucidation and Identification

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive identification and detailed structural elucidation of benzenesulfonic acid, alkyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of organic compounds. scribd.comslideshare.net Both ¹H NMR and ¹³C NMR are used to characterize alkylbenzenesulfonic acids.

¹H NMR : Proton NMR provides information about the chemical environment of hydrogen atoms. For alkylbenzenesulfonic acids, it can be used to determine the structure of the alkyl chain and the substitution pattern on the aromatic ring. The integration of signals helps in counting the number of equivalent protons. scribd.com For instance, ¹H NMR was used to confirm the successful synthesis of a pure isomer of linear dodecylbenzene (B1670861) sulfonate. researchgate.net

¹³C NMR : Carbon-13 NMR provides details about the carbon framework of the molecule. scribd.com It is particularly useful for distinguishing between structural isomers, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment. Studies have successfully registered and assigned the ¹³C NMR spectra of benzenesulfonic acid and its salts, providing a basis for structural analysis. nih.gov

Table 3: General NMR Applications for Alkylbenzenesulfonic Acid Structure Elucidation

| NMR Technique | Information Obtained | Application Example |

| ¹H NMR | - Number and type of protons- Connectivity of protons (spin-spin splitting)- Alkyl chain structure- Aromatic substitution pattern | Confirmation of linear dodecylbenzene sulfonate structure. researchgate.net |

| ¹³C NMR | - Number and type of carbon atoms- Carbon skeleton framework- Distinction between positional isomers | Structural assignment of benzenesulfonic acid and its alkali metal salts. nih.gov |

This interactive table outlines the use of ¹H and ¹³C NMR spectroscopy in the structural analysis of alkylbenzenesulfonic acids.

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a cornerstone for the identification of alkylbenzenesulfonic acids, especially when coupled with a chromatographic separation technique like LC or GC. waters.com Tandem mass spectrometry (MS/MS or MSⁿ) provides an even deeper level of structural detail by analyzing the fragmentation of selected ions. nationalmaglab.org

In a typical LC-MS/MS experiment, the intact molecule (precursor ion) is selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer. nationalmaglab.org The fragmentation pattern serves as a structural fingerprint.

For linear alkylbenzene sulfonates (LAS), this technique is exceptionally powerful for distinguishing between positional isomers. A study using LC-electrospray ionization (ESI)-ion trap MS demonstrated that the 20 positional isomers of C₁₀-C₁₃ LAS could be discriminated. nih.gov The key to this discrimination was monitoring specific fragment ions that result from the benzylic cleavage on either side of the phenyl group. The relative abundance of these fragments was found to depend on both the length of the alkyl chain and the position of the phenyl group along it. nih.gov This methodology allows for the quantification of individual isomers for the first time by mass spectrometry, with detection limits between 0.03 and 0.07 mg/L. nih.gov

Table 4: Example of Tandem MS for LAS Isomer Differentiation

| Precursor Ion (Example) | Fragmentation Process | Characteristic Product Ions | Structural Information Gained |

| [C₁₂-LAS]⁻ | Collision-Induced Dissociation (CID) in an ion trap | Ions from benzylic cleavage of the C₁₂ alkyl chain | The pattern and abundance of product ions reveal the attachment point of the phenyl group to the alkyl chain, thus identifying the specific positional isomer. nih.gov |

This interactive table provides a conceptual example of how tandem mass spectrometry is used to analyze LAS isomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in molecules, including alkyl derivatives of benzenesulfonic acid. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. ufl.eduwiley.com The resulting IR spectrum serves as a unique molecular "fingerprint," allowing for the characterization of a compound's structure. ufl.eduwiley.com

For benzenesulfonic acid, alkyl derivatives, key functional groups produce characteristic absorption bands in the IR spectrum. The presence of an aromatic ring, the sulfonic acid group, and the alkyl chains can all be identified by their specific vibrational modes. pressbooks.publibretexts.org

The analysis of these compounds often involves Fourier-Transform Infrared (FTIR) spectroscopy, which offers improved speed and sensitivity over traditional dispersive IR instruments. Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation.

Key Infrared Absorption Bands for Benzenesulfonic Acid, Alkyl Derivatives:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (in SO₃H) | Stretching | 3400-2400 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1250-1160 | Strong |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1080-1010 | Strong |

| S-O (Sulfonic Acid) | Stretching | 700-600 | Strong |

This table provides typical ranges for absorption bands. The exact position and intensity can be influenced by the specific molecular structure and the physical state of the sample.

UV-Visible Spectroscopy for Detection and Monitoring

UV-Visible spectroscopy is a widely used technique for the detection and quantification of benzenesulfonic acid, alkyl derivatives, particularly in aqueous samples. This method is based on the principle that molecules with chromophores, such as the aromatic ring in alkylbenzenesulfonates, absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The aromatic ring in these compounds gives rise to characteristic absorption maxima in the UV region, typically around 225 nm and 260 nm. The absorbance at these wavelengths is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law. This relationship allows for the quantitative determination of the total concentration of linear alkylbenzene sulfonates (LAS) in a sample. researchgate.net

While UV-Visible spectroscopy is a simple and cost-effective method, it can have limitations in terms of selectivity. researchgate.net Other organic compounds present in a complex matrix, such as wastewater, may also absorb in the same UV region, leading to potential interferences. Therefore, this technique is often used as a screening tool or in conjunction with a separation technique like high-performance liquid chromatography (HPLC) for more specific analysis. researchgate.net

Advanced Separation and Detection Approaches

To overcome the limitations of direct spectroscopic analysis and to separate complex mixtures of alkylbenzenesulfonate isomers and homologs, advanced analytical techniques are employed. These methods typically involve a powerful separation technique coupled with a sensitive detection method.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC for the analysis of these compounds. UHPLC systems utilize columns with smaller particle sizes (less than 2 µm), which results in higher separation efficiency, improved resolution, and faster analysis times. youtube.com This allows for better separation of the various alkyl chain lengths (e.g., C10 to C14) and phenyl positional isomers within a commercial LAS mixture. nih.govthermofisher.com

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and identification capabilities in a single analysis. chromatographytoday.comnih.gov This approach is particularly powerful for the analysis of complex environmental and industrial samples.

Common hyphenated techniques for the analysis of alkylbenzenesulfonic acid derivatives include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a highly sensitive and selective technique for the analysis of LAS. nih.govresearchgate.net After separation by LC, the compounds are introduced into a mass spectrometer, which provides information about their molecular weight and structure. Tandem mass spectrometry (MS/MS) further enhances selectivity and is crucial for confirming the identity of individual isomers and for quantification in complex matrices. researchgate.netacs.orgnih.gov

Liquid Chromatography with UV Detection (LC-UV): This is a robust and widely used method for the routine analysis of LAS. nih.govnih.gov The UV detector monitors the absorbance of the column effluent at a specific wavelength, allowing for the quantification of the separated LAS homologs. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct analysis due to the low volatility of sulfonic acids, GC-MS can be used after a derivatization step to convert the sulfonic acids into more volatile esters. nih.gov This technique provides excellent separation of isomers. nih.gov

Challenges in the Analysis of Complex Alkylbenzenesulfonate Mixtures and Isomers

The analysis of benzenesulfonic acid, alkyl derivatives, particularly linear alkylbenzene sulfonates (LAS), presents several analytical challenges due to the inherent complexity of these mixtures.

Isomer and Homolog Complexity: Commercial LAS are not single compounds but complex mixtures containing homologs with varying alkyl chain lengths (typically C10 to C13 or C14) and multiple phenyl positional isomers for each homolog. nih.govthermofisher.cn This results in a large number of closely related compounds that can be difficult to separate chromatographically.

Matrix Effects: Environmental and industrial samples are often complex matrices containing numerous other substances that can interfere with the analysis. nih.gov These matrix components can affect the ionization efficiency in mass spectrometry (ion suppression or enhancement) or co-elute with the target analytes in chromatography, leading to inaccurate quantification. shimadzu.com

Lack of Commercial Standards: The absence of commercially available standards for all individual LAS isomers makes precise quantification challenging. nih.gov Analysts often rely on commercial mixtures or a limited number of individual standards for calibration, which can introduce inaccuracies.

Low Environmental Concentrations: In environmental monitoring, the concentrations of LAS can be very low (in the ng/L to µg/L range), requiring highly sensitive analytical methods and effective pre-concentration steps. thermofisher.cn

Sample Preparation Techniques for Environmental and Industrial Matrices

Effective sample preparation is a critical step in the analysis of benzenesulfonic acid, alkyl derivatives from complex environmental and industrial matrices. The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate the analytes to a level suitable for detection, and convert them into a form compatible with the analytical instrument. researchgate.net

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and pre-concentration of alkylbenzenesulfonates from aqueous samples like wastewater and river water. thermofisher.cnnih.gov This technique involves passing the liquid sample through a solid sorbent material packed in a cartridge. The analytes are retained on the sorbent while the majority of the matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent. nih.gov

Various types of SPE sorbents can be used, with the choice depending on the specific properties of the analytes and the matrix. For anionic surfactants like LAS, anion-exchange and reversed-phase sorbents are commonly employed. thermofisher.cnnih.gov

Common SPE Sorbents for Alkylbenzenesulfonate Analysis:

| Sorbent Type | Interaction Mechanism | Typical Application |

| C18 (Octadecyl-bonded silica) | Reversed-phase | Extraction from water samples. nih.govnih.gov |

| Anion-Exchange | Ion-exchange | Selective extraction of anionic surfactants from wastewater. thermofisher.cn |

| Polymeric Sorbents | Reversed-phase and other interactions | Can offer higher capacity and stability over a wider pH range compared to silica-based sorbents. |

| Multiwalled Carbon Nanotubes (MWCNTs) | Ion-pair and other interactions | Used as an adsorbent for preconcentration of LAS. nih.gov |

Other extraction techniques that have been applied to the analysis of these compounds in solid matrices like sewage sludge and soil include: nih.govnih.gov

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

Soxhlet Extraction: A classical technique involving continuous extraction of the sample with a refluxing solvent. nih.gov

Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix. nih.gov

The choice of sample preparation technique depends on factors such as the sample matrix, the concentration of the analytes, the required level of cleanup, and the subsequent analytical method.

Applications and Industrial Significance of Benzenesulfonic Acid, Alkyl Derivatives

Primary Role as Surfactants and Detergents

Alkyl derivatives of benzenesulfonic acid are a cornerstone of the synthetic detergent industry. wikipedia.org They are classified as anionic surfactants, possessing a molecular structure with a hydrophilic (water-attracting) sulfonate head-group and a hydrophobic (water-repelling) alkylbenzene tail-group. wikipedia.orgatamanchemicals.comontosight.ai This dual nature is fundamental to their function in cleaning applications.

Historically, branched alkylbenzene sulfonates (BAS) were introduced in the 1930s and saw widespread use. wikipedia.org However, due to their poor biodegradability and resulting environmental concerns, they were largely replaced by linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.orgatamanchemicals.com LAS are more environmentally friendly as they biodegrade more rapidly. wikipedia.org Production of LAS has grown substantially, reaching around 3.5 million tons in 2016, making them the most produced anionic surfactant after soaps. wikipedia.orgatamanchemicals.com

Mechanisms of Emulsification and Wetting

The surfactant properties of benzenesulfonic acid, alkyl derivatives are central to their cleaning efficacy. ontosight.ai The mechanism of their action involves several key processes: